molecular formula C9H7N3 B1596244 2-Methyl-1H-benzimidazole-5-carbonitrile CAS No. 92443-13-5

2-Methyl-1H-benzimidazole-5-carbonitrile

Cat. No. B1596244
CAS RN: 92443-13-5
M. Wt: 157.17 g/mol
InChI Key: QPFHANMJUAOJKH-UHFFFAOYSA-N
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Description

2-Methyl-1H-benzimidazole-5-carbonitrile is a compound with the molecular weight of 157.17 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as methyl 1H-benzimidazole-5-carboxylates, has been reported to involve the reaction of o-phenylendiamine derivatives with urea . Oxygen at the 2nd position was converted to chlorine in the presence of POCl3. Finally, the resulting products were obtained by the nucleophilic substitution with 4-methylpiperidine .


Molecular Structure Analysis

The InChI code for 2-Methyl-1H-benzimidazole-5-carbonitrile is 1S/C9H7N3/c1-6-11-8-3-2-7 (5-10)4-9 (8)12-6/h2-4H,1H3, (H,11,12) . This indicates that the compound has a benzimidazole core with a methyl group at the 2nd position and a carbonitrile group at the 5th position.


Physical And Chemical Properties Analysis

2-Methyl-1H-benzimidazole-5-carbonitrile is a solid substance at room temperature . It has a molecular weight of 157.17 .

Scientific Research Applications

Synthesis of Substituted Benzimidazoquinolones

2-Methyl-1H-benzimidazole-5-carbonitrile can be used as a key precursor to synthesize substituted benzimidazoquinolones . These compounds are often used in medicinal chemistry due to their wide range of biological activities.

Creation of Phase Transition Coordination Polymer Crystals

This compound can be used in the synthesis of reversible solid-to-liquid phase transition coordination polymer crystals . These materials have potential applications in various fields, including materials science and nanotechnology.

Corrosion Inhibition

2-Methyl-1H-benzimidazole-5-carbonitrile exhibits properties of corrosion inhibition . This makes it useful in industries where metal protection is crucial, such as in the manufacturing and automotive sectors.

Antibacterial and Antifungal Activities

Benzimidazole derivatives, which include 2-Methyl-1H-benzimidazole-5-carbonitrile, have shown potent antibacterial and antifungal activities . They can be effective against various pathogens, making them valuable in the development of new antimicrobial drugs.

Anti-inflammatory and Antitumor Activities

Benzimidazole compounds have demonstrated anti-inflammatory and antitumor activities . This suggests potential applications in the treatment of inflammatory diseases and cancer.

Antidiabetic Activities

Benzimidazole derivatives have also shown antidiabetic activities . This indicates their potential use in the management and treatment of diabetes.

Safety and Hazards

The safety information for 2-Methyl-1H-benzimidazole-5-carbonitrile indicates that it has the hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFHANMJUAOJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344017
Record name 2-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-benzimidazole-5-carbonitrile

CAS RN

92443-13-5
Record name 2-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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